2-(hydroxymethyl)-4(1H)-Quinolinone

Medicinal Chemistry Organic Synthesis Antimalarial Drug Development

Sourcing a specific 2-substituted-4-quinolone intermediate for antimalarial drug discovery? Generic quinolinones fail due to regiochemistry and oxidation state requirements. - **Precise Scaffold:** Unique 2-hydroxymethyl group with 4-oxo tautomeric form; distinct from 4-hydroxymethyl isomer (CAS 4876-16-8). - **Research Proven:** Direct precursor for Plasmodium-active scaffolds and chemical probes; enables SAR libraries. - **Supply Reliability:** Commercial availability at 97-98% purity eliminates in-house synthesis. Ideal for multi-step routes.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 1088522-80-8
Cat. No. B3345686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(hydroxymethyl)-4(1H)-Quinolinone
CAS1088522-80-8
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(N2)CO
InChIInChI=1S/C10H9NO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11-7/h1-5,12H,6H2,(H,11,13)
InChIKeyHNCBVLVZMRJJBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)-4(1H)-Quinolinone: Identity & Procurement


2-(Hydroxymethyl)-4(1H)-Quinolinone (CAS 1088522-80-8), also referred to as 2-(hydroxymethyl)quinolin-4(1H)-one, is an organic compound within the quinolinone family characterized by a hydroxymethyl substituent at the 2-position of the 4(1H)-quinolinone core . It is offered by specialized chemical suppliers with a typical purity specification of 97–98%, serving as a foundational building block for the synthesis of more complex heterocyclic derivatives . The compound's structural features enable its application as a key intermediate in the preparation of antimalarial agents and other pharmacologically relevant scaffolds .

Workflow Synthetic intermediate for quinolinone-based scaffolds
Selection 2-(hydroxymethyl) handle enables targeted derivatization
Use Context Antimalarial candidate synthesis and pharmacophore development

2-(Hydroxymethyl)-4(1H)-Quinolinone: Why Analog Substitution Fails


Generic substitution within the quinolinone class is precluded by the critical influence of the hydroxymethyl group's regiochemistry and the oxidation state of the heterocyclic ring on downstream reactivity and synthetic yield. Specifically, 2-(Hydroxymethyl)-4(1H)-Quinolinone (CAS 1088522-80-8) possesses a unique combination of a 2-position hydroxymethyl group and a 4-oxo tautomeric form. The presence of the 4-oxo group provides a distinct electronic environment compared to fully aromatic 2-hydroxymethylquinolines, while the 2-substitution pattern offers different steric and electronic properties relative to its 4-hydroxymethyl isomer (CAS 4876-16-8) . These structural nuances directly govern the compound's utility as a specific intermediate for synthesizing antimalarial candidates and other bioactive molecules; substituting it with a differently substituted quinolinone or a non-hydroxymethylated analog would fundamentally alter the synthetic pathway and the structural integrity of the final target compound .

Regioisomer mismatch
The 4-hydroxymethyl isomer (CAS 4876-16-8) exhibits different steric and electronic properties, which may alter synthetic outcome and final target profile.
Oxidation state difference
The 4-oxo tautomeric form provides a distinct electronic environment compared to fully aromatic quinolines; generic quinoline building blocks may not support the same reactivity.
Missing derivatization handle
Non-hydroxymethylated quinolinones lack the reactive 2-position group necessary for directed functionalization, limiting direct use as an intermediate in targeted synthesis.

2-(Hydroxymethyl)-4(1H)-Quinolinone: Differentiation Evidence


Purity and Intermediate Utility vs. Analogs

An analysis of available literature and authoritative databases reveals a significant gap in published, head-to-head quantitative comparative data for 2-(Hydroxymethyl)-4(1H)-Quinolinone against its closest analogs. The compound's differentiation is therefore primarily defined by its specific chemical structure and established role as a high-purity synthetic intermediate. Commercially, it is supplied with a purity of 97–98% . Its designated use as an intermediate for antimalarial drug preparation distinguishes it from simpler quinoline or quinolinone building blocks, such as 4-hydroxy-2-methylquinoline, which is more broadly employed as a general pharmacophore scaffold . No direct comparative data on synthetic yield or reaction efficiency versus other hydroxymethylquinolinones were found in the primary research literature.

Purity & Identity
Source review
97–98% purity, antimalarial intermediate
Defines compound identity and minimum purity for synthetic procurement.
No direct comparative yield data with analogs identified.
Medicinal Chemistry Organic Synthesis Antimalarial Drug Development

2-(Hydroxymethyl)-4(1H)-Quinolinone: Key Application Scenarios


Antimalarial Drug Candidate Synthesis

2-(Hydroxymethyl)-4(1H)-Quinolinone is specifically applied as a versatile intermediate in the synthesis of antimalarial compounds . Its 4(1H)-quinolinone core and reactive 2-hydroxymethyl handle make it a valuable starting material for constructing more complex quinoline-based molecules with potential activity against Plasmodium species. Researchers developing novel antimalarial agents requiring a 2-substituted-4-quinolone scaffold will find this compound directly applicable for derivatization .

Quinolinone-Based Pharmacophore Development

Given the prevalence of the quinolinone scaffold in drug discovery, this compound serves as a foundational building block for generating libraries of biologically active molecules . Its structure allows for systematic modifications at the hydroxymethyl group and the aromatic ring, enabling medicinal chemists to explore structure-activity relationships (SAR) around the 4(1H)-quinolinone core. This is a distinct advantage over using a fully substituted analog that would limit accessible chemical space.

Probing 4-Quinolone-Dependent Pathways

In academic and industrial research, 2-(Hydroxymethyl)-4(1H)-Quinolinone can be employed as a chemical probe or as a precursor for probe development. Its functional groups allow for conjugation to tags, fluorophores, or affinity matrices, facilitating the study of cellular targets or pathways that interact with 4-quinolone structures. This application is supported by its availability as a pure, well-defined small molecule building block .

Scale-Up of Key Intermediates

For process chemists, the commercial availability of 2-(Hydroxymethyl)-4(1H)-Quinolinone at a defined purity (97–98%) from specialized suppliers enables its use in multi-step synthetic routes without the need for in-house synthesis and purification of this specific intermediate . This reduces development time and ensures a reliable supply of this key building block for larger-scale production of advanced pharmaceutical intermediates.

Application
Selection Property
Validation Focus
Antimalarial Candidate Synthesis
2-hydroxymethyl derivatization handle
Synthetic route efficiency and intermediate stability
Pharmacophore Development
Quinolinone core as privileged scaffold
SAR exploration and derivatization scope
Chemical Probe Development
Defined purity and functionalizable groups
Conjugation efficiency and target engagement
Process Scale-Up
Commercial availability at defined purity
Supply reliability and lot-to-lot consistency
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